
Methyl 8-aminoquinoline-2-carboxylate
Vue d'ensemble
Description
Methyl 8-aminoquinoline-2-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound consists of a quinoline ring system with an amino group at the 8th position and a carboxylate ester group at the 2nd position.
Applications De Recherche Scientifique
Methyl 8-aminoquinoline-2-carboxylate has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Methyl 8-aminoquinoline-2-carboxylate is a derivative of the 8-aminoquinoline family . The primary targets of 8-aminoquinolines are the liver stages of Plasmodium infections . These compounds are effective against multiple life-cycle stages of the plasmodia that infect humans .
Mode of Action
It’s known that 8-aminoquinolines have been used as auxiliary chelating directing groups to assist c–h functionalization/activation . This interaction with its targets leads to significant changes in the biological system.
Biochemical Pathways
The functionalization of positions c2–c7 on the 8-aminoquinoline ring involves the formation of c–c and c–z (z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . This suggests that the compound may interact with various biochemical pathways.
Pharmacokinetics
It’s known that 8-aminoquinolines like tafenoquine have a much longer elimination half-life compared with primaquine (14 days versus 6 h) . This could suggest that this compound may also have similar ADME properties, impacting its bioavailability.
Result of Action
8-aminoquinolines are known to be effective against the exo-erythrocytic liver stages of the malaria parasite . This suggests that this compound may have similar effects.
Analyse Biochimique
Biochemical Properties
Methyl 8-aminoquinoline-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are involved in its metabolism . These interactions are crucial for the compound’s biotransformation and subsequent biological effects. Additionally, this compound can act as a ligand for certain proteins, influencing their activity and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles . Furthermore, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its interaction with cytochrome P450 enzymes, which leads to its biotransformation into active metabolites . These metabolites can then interact with various biomolecules, including proteins and nucleic acids, to exert their biological effects. Additionally, this compound can inhibit or activate specific enzymes, leading to changes in cellular processes and gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cytotoxic effects at higher concentrations.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes biotransformation to produce various metabolites, which can further participate in biochemical reactions. Enzymes such as CYP2D6 and CYP3A4 play a significant role in the metabolism of this compound, leading to the formation of both active and inactive metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, this compound can bind to plasma proteins, influencing its distribution in the bloodstream and its availability to target tissues.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function . The compound can be directed to particular cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. These localization patterns influence the compound’s interactions with biomolecules and its overall biological effects.
Méthodes De Préparation
The synthesis of methyl 8-aminoquinoline-2-carboxylate can be achieved through various methods. One common approach involves the ammoniation of 2-methyl-8-bromoquinoline in a solvent at elevated temperatures (60-120°C) in the presence of a catalyst and a strong alkali . The catalysts used can include copper acetylacetonate, iron acetylacetonate, cobalt acetylacetonate, and zinc acetylacetonate. Solvents such as dimethylsulfoxide, N,N-dimethylformamide, acetylacetone, tetrahydrofuran, and N-methylpyrrolidone are typically employed. The strong alkali can be caesium carbonate, caesium hydroxide, potassium carbonate, or potassium hydroxide .
Analyse Des Réactions Chimiques
Methyl 8-aminoquinoline-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or alkyl halides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction may produce quinoline-2-carboxylate esters with different substituents.
Comparaison Avec Des Composés Similaires
Methyl 8-aminoquinoline-2-carboxylate can be compared with other similar compounds, such as:
Pamaquine: An antimalarial agent with a similar quinoline structure but different substituents.
Chloroquine: Another antimalarial drug with a quinoline core, widely used for its efficacy against malaria.
Tafenoquine: A newer antimalarial drug with a longer half-life and broader activity spectrum
These compounds share the quinoline ring system but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound in terms of its specific applications and properties.
Propriétés
IUPAC Name |
methyl 8-aminoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-6-5-7-3-2-4-8(12)10(7)13-9/h2-6H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVOLPKNEJWEJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC=C2N)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


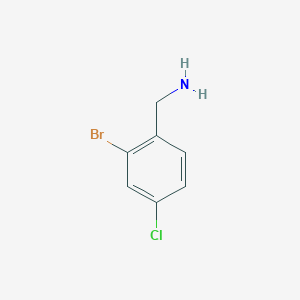
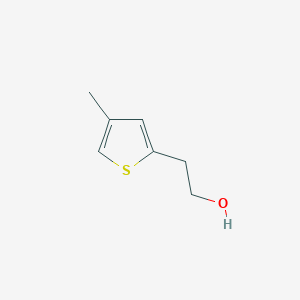


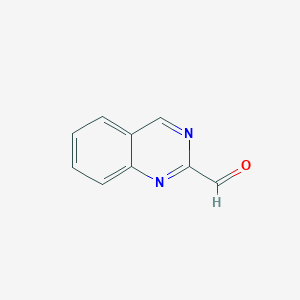
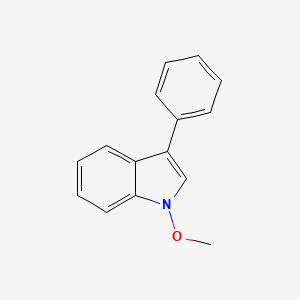
![N-(4-(6-((2-morpholinoethyl)carbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy)-3-fluorophenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B3194961.png)
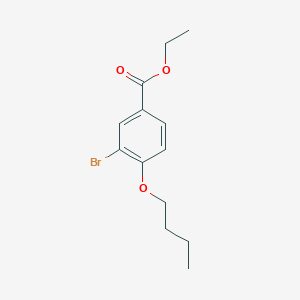
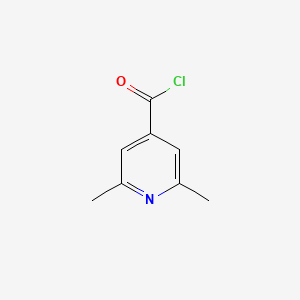
![(1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B3194998.png)
![1'-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B3195008.png)
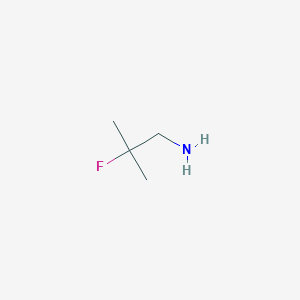

![5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene](/img/structure/B3195031.png)
